o-Dianisidine hydrochloride

説明

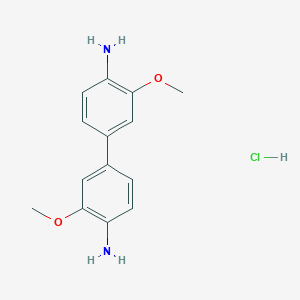

o-Dianisidine hydrochloride, also known as 3,3’-dimethoxybenzidine dihydrochloride, is an organic compound with the chemical formula C14H16N2O2·2HCl. It is a colorless or white solid that is derived from o-anisidine through the benzidine rearrangement. This compound is primarily used as a precursor to azo dyes and as a reagent in biochemical assays .

準備方法

Synthetic Routes and Reaction Conditions: o-Dianisidine hydrochloride is synthesized from o-anisidine through a benzidine rearrangement. The reaction involves the treatment of o-anisidine with an oxidizing agent, such as sodium hypochlorite, in an acidic medium. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically obtained as a crystalline solid and is packaged for use in various applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of peroxidase enzymes.

Reduction: The compound can also be reduced under specific conditions, although this is less common in practical applications.

Substitution: this compound can participate in substitution reactions, particularly in the formation of azo dyes.

Common Reagents and Conditions:

Substitution: Aromatic compounds and diazonium salts are used in substitution reactions to form azo dyes.

Major Products:

科学的研究の応用

Histological Staining

o-Dianisidine hydrochloride is primarily utilized in histochemistry for staining tissues , particularly to identify peroxidase activity in cells. This application is crucial for diagnosing diseases such as cancer and other pathological conditions. The staining process allows for the visualization of cellular structures and functions, aiding pathologists in their analyses .

Biochemical Assays

In biochemical research, o-Dianisidine serves as a substrate in various enzymatic assays . It is particularly useful for measuring enzyme activity related to oxidative stress and cellular metabolism. For instance, it can be employed to quantify myeloperoxidase activity, which is significant in inflammatory responses . The compound's ability to produce a soluble yellow-orange end product allows for easy spectrophotometric measurement at 405 nm .

Colorimetric Detection

The compound is extensively used in colorimetric assays , providing visual indications of specific biomolecules' presence. This application facilitates quantitative analysis in laboratory settings, allowing researchers to detect and measure concentrations of various substances effectively . The color change associated with the reaction provides a straightforward method for analysis without the need for complex instrumentation.

Antioxidant Research

This compound plays a role in studies investigating antioxidant properties . Researchers utilize it to explore potential therapeutic applications for combating oxidative damage in cells, which is linked to various diseases including neurodegenerative disorders and cancer . Its role as a substrate allows scientists to evaluate the efficacy of different antioxidants under experimental conditions.

Pharmaceutical Development

In the pharmaceutical industry, o-Dianisidine is significant for drug formulation and testing . It is particularly relevant in developing medications targeting conditions associated with oxidative stress. Its use in drug discovery processes helps assess the biological activity of new compounds and their potential therapeutic effects .

Properties of this compound

- Molecular Formula : C14H17ClN2O2

- Molecular Weight : 280.75 g/mol

- Physical Form : Colorless crystalline solid

- Toxicity : Classified as probably carcinogenic; exposure can cause skin irritation and damage to internal organs .

Safety Considerations

Handling this compound requires caution due to its toxic nature. It has been classified under several hazard categories:

作用機序

The mechanism of action of o-dianisidine hydrochloride involves its role as a chromogen in biochemical assays. When used in peroxidase assays, the compound undergoes oxidation in the presence of hydrogen peroxide and peroxidase enzymes. This reaction produces a colored product that can be measured spectrophotometrically. The intensity of the color is proportional to the concentration of hydrogen peroxide, allowing for quantitative analysis .

類似化合物との比較

o-Anisidine: The precursor to o-dianisidine hydrochloride, used in similar applications but less reactive.

Benzidine: Another compound used in the synthesis of azo dyes, but with different reactivity and safety profiles.

p-Dianisidine: A positional isomer of o-dianisidine with similar chemical properties but different applications.

Uniqueness: this compound is unique due to its bifunctional nature, allowing it to participate in a variety of chemical reactions. Its ability to form bis(diazonium) derivatives makes it particularly valuable in the synthesis of azo dyes. Additionally, its use as a chromogen in biochemical assays sets it apart from other similar compounds .

生物活性

o-Dianisidine hydrochloride, also known as 3,3′-dimethoxybenzidine dihydrochloride, is a chemical compound widely used in biochemical assays, particularly as a substrate for peroxidase enzymes. Its biological activity has been extensively studied due to its applications in diagnostics and its potential health risks, including carcinogenicity. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H16N2O2·2HCl

- Molecular Weight : 303.20 g/mol

- Melting Point : 268 °C

- Solubility : Soluble in water at 25 mg/mL

Applications in Biochemistry

This compound is primarily utilized in:

- Diagnostic Assays : It serves as a substrate in enzyme-linked immunosorbent assays (ELISA) and glucose determination tests, where it reacts with hydrogen peroxide in the presence of peroxidase to produce a color change that can be measured spectrophotometrically .

- Histology and Hematology : It is employed for staining purposes and to measure myeloperoxidase activity, which is significant in assessing inflammatory responses .

The mechanism by which this compound functions as a peroxidase substrate involves the following enzymatic reactions:

- Glucose Oxidase Reaction :

- Peroxidase Reaction :

The intensity of the brown color produced is proportional to the concentration of glucose or other analytes being measured .

Carcinogenic Potential

Research indicates that this compound has been associated with carcinogenic effects in experimental animals. Studies have shown that oral exposure can lead to tumors in various tissues, including the skin, liver, and urinary bladder. Notably, it has been identified as a probable human carcinogen based on sufficient evidence from animal studies .

Summary of Carcinogenic Studies

| Study Type | Findings |

|---|---|

| Animal Studies | Tumors observed in Zymbal gland, skin, liver, and intestines . |

| Human Studies | No direct epidemiological studies; however, potential exposure noted . |

Case Studies

- Tumor Induction in Rodents : A study involving administration of o-Dianisidine via drinking water resulted in increased incidences of benign and malignant tumors in multiple organs among rats .

- Carcinogenicity Assessment : The National Toxicology Program (NTP) highlighted findings where both benign and malignant tumors developed in various tissues upon exposure to o-Dianisidine dihydrochloride .

Safety and Handling

Due to its potential carcinogenicity, strict safety measures are recommended when handling this compound:

特性

IUPAC Name |

4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;/h3-8H,15-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRTZMDBPOUHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5036848 | |

| Record name | 3,3'-Dimethoxybenzidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dimethoxybenzidine hydrochloride appears as colorless crystals. Very toxic. Azo dye intermediate. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

111984-09-9, 20325-40-0, 28716-14-5 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Dimethoxybenzidine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20325-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, 3,3′-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111984-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Dianisidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111984099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC210953 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Dimethoxybenzidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DIANISIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C260JGR81J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。